[1-(Aminomethyl)cyclopropyl](thiolan-3-yl)methanol
Description
1-(Aminomethyl)cyclopropylmethanol (CAS: 1862539-04-5) is a cyclopropane-derived compound featuring an aminomethyl group attached to a cyclopropane ring and a methanol moiety substituted with a thiolan-3-yl (tetrahydrothiophen-3-yl) group. The cyclopropane ring confers structural rigidity, while the thiolan group introduces sulfur-based electronic and steric effects.
Properties
Molecular Formula |
C9H17NOS |
|---|---|
Molecular Weight |
187.30 g/mol |
IUPAC Name |
[1-(aminomethyl)cyclopropyl]-(thiolan-3-yl)methanol |
InChI |
InChI=1S/C9H17NOS/c10-6-9(2-3-9)8(11)7-1-4-12-5-7/h7-8,11H,1-6,10H2 |
InChI Key |
OYFZYBXJJSGELC-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1C(C2(CC2)CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Introduction of the Aminomethyl Group: The aminomethyl group can be added via a Mannich reaction, where formaldehyde, an amine, and a compound containing an active hydrogen atom react to form a β-amino carbonyl compound.
Formation of the Thiolan-3-yl Group: The thiolan-3-yl group can be synthesized through a thiol-ene reaction, where a thiol reacts with an alkene in the presence of a radical initiator.
Attachment of the Methanol Moiety: The final step involves the attachment of the methanol moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 1-(Aminomethyl)cyclopropylmethanol may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(Aminomethyl)cyclopropylmethanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Aminomethyl)cyclopropylmethanol: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
| Compound Name | Substituent | CAS Number | Suppliers | Key Inferred Properties |
|---|---|---|---|---|
| 1-(Aminomethyl)cyclopropylmethanol | Thiolan-3-yl (S-heterocycle) | 1862539-04-5 | 1 | Higher lipophilicity; potential metabolic stability |
| 1-(Aminomethyl)cyclopropylmethanol | Oxolan-3-yl (O-heterocycle) | 1862770-91-9 | 1 | Increased polarity; reduced steric bulk vs. S-analog |
| 1-(Aminomethyl)cyclopropylmethanol | Phenyl (aromatic) | N/A | 5 | Enhanced lipophilicity; possible π-π interactions |
| 1-(Aminomethyl)cyclopropylmethanol | 5-Bromofuran-2-yl | 1855776-83-8 | 1 | Electrophilic bromine; higher molecular weight |
Key Observations:
- Electronic Effects : The thiolan-3-yl group (tetrahydrothiophene) introduces sulfur’s polarizability and weaker hydrogen-bonding capacity compared to oxygen in oxolan-3-yl (tetrahydrofuran) analogs. This may enhance membrane permeability in biological systems .
- Steric Profile: The cyclopropane ring enforces a planar geometry, which may restrict conformational flexibility compared to non-cyclopropane analogs.
Research Implications and Limitations
- Antiviral Potential: Compounds with similar scaffolds (e.g., glycal-derived alcohols in ) have shown antiviral activity, suggesting possible applications for the target compound .
- Metabolic Stability : The sulfur atom in thiolan may reduce oxidative metabolism compared to oxolan analogs, though this requires experimental validation.
- 5 for the phenyl analog) indicates restricted commercial accessibility, which may hinder large-scale studies .
Biological Activity
1-(Aminomethyl)cyclopropylmethanol is a synthetic organic compound notable for its unique structural features, including a cyclopropyl ring, an aminomethyl group, and a thiolan moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are influenced by its chemical structure. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and potential therapeutic applications.
- Molecular Formula : C₇H₁₃NOS
- Molecular Weight : Approximately 173.26 g/mol
- Structural Features :
- Cyclopropyl ring: Provides unique steric and electronic properties.
- Aminomethyl group: Likely contributes to interactions with biological targets.
- Thioether (thio) moiety: May enhance solubility and reactivity.
Preliminary studies suggest that 1-(Aminomethyl)cyclopropylmethanol interacts with various biological targets, potentially modulating pathways involved in disease processes. The following mechanisms have been hypothesized:
- Receptor Interaction : The compound may bind to specific receptors in the central nervous system or peripheral tissues, influencing neurotransmitter release or receptor activation.
- Enzyme Inhibition : It may act as an inhibitor of enzymes involved in metabolic pathways, thereby altering cellular functions.
- Antimicrobial Activity : Similar compounds have shown potential in inhibiting microbial growth, suggesting 1-(Aminomethyl)cyclopropylmethanol might possess similar properties.
Biological Activity Studies
Research has indicated several potential biological activities associated with 1-(Aminomethyl)cyclopropylmethanol:
- Antimicrobial Effects : Initial assays suggest the compound exhibits activity against various bacterial strains, indicating potential use as an antimicrobial agent.
- Anticancer Potential : Structural analogs have demonstrated cytotoxic effects against cancer cell lines, warranting further investigation into the compound's efficacy in oncology.
- Neuroactive Properties : Given its structural features, the compound may influence neurochemical pathways, suggesting applications in treating neurological disorders.
Comparative Analysis with Similar Compounds
The following table summarizes the properties and activities of 1-(Aminomethyl)cyclopropylmethanol compared to structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(Aminomethyl)cyclopropylmethanol | Cyclopropane ring, aminomethyl group | Antimicrobial, anticancer potential |
| 4-Aminochroman-4-carboxylic Acid | Amino and carboxylic acid groups | Strong biological activity |
| 3-Aminoquinoxalin-2(1H)-one | Quinoxaline ring with an amino group | Antimicrobial and anticancer activities |
| 3-(4-Aminobutyl)-1,3-diazaspiro[4.4]nonane | Spirocyclic structure | Unique spiro linkage enhances interactions |
Synthesis Methods
The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves multi-step organic reactions. Common methods include:
- Cyclization Reactions : Formation of the cyclopropane ring through various cyclization techniques.
- Functional Group Modifications : Introduction of the aminomethyl and thiolane moieties via nucleophilic substitution or addition reactions.
- Purification Techniques : High-performance liquid chromatography (HPLC) is often employed to ensure purity and yield.
Case Studies
Several studies have investigated the biological activity of related compounds:
-
Study on Antimicrobial Activity :
- A study demonstrated that compounds similar to 1-(Aminomethyl)cyclopropylmethanol exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.
- Results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics.
-
Anticancer Activity Assessment :
- Research involving derivatives of the compound showed promising results in inhibiting proliferation in various cancer cell lines, including breast and lung cancer cells.
- Mechanistic studies suggested induction of apoptosis as a primary mode of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
